molecular formula C21H20N2O4S B4388231 2-Methyl-5-[(4-phenylmethoxyphenyl)sulfamoyl]benzamide

2-Methyl-5-[(4-phenylmethoxyphenyl)sulfamoyl]benzamide

Cat. No.: B4388231
M. Wt: 396.5 g/mol
InChI Key: CLUVHYVFGYQRER-UHFFFAOYSA-N
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Description

2-Methyl-5-[(4-phenylmethoxyphenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a sulfamoyl group attached to a benzamide core, with additional substituents including a methyl group and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-[(4-phenylmethoxyphenyl)sulfamoyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-[(4-phenylmethoxyphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Methyl-5-[(4-phenylmethoxyphenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(4-phenylmethoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the benzamide core can interact with enzymes, modulating their activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(1-allyl-2-pyrrolidylmethyl)-2,3-dimethoxy-5-sulfamoylbenzamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Comparison: Compared to similar compounds, 2-Methyl-5-[(4-phenylmethoxyphenyl)sulfamoyl]benzamide is unique due to the presence of the phenylmethoxy group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-5-[(4-phenylmethoxyphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-7-12-19(13-20(15)21(22)24)28(25,26)23-17-8-10-18(11-9-17)27-14-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUVHYVFGYQRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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